PEG Linker Length Dependency in PROTAC-Mediated Degradation
PROTAC degradation efficiency is critically dependent on PEG linker length. A study evaluating Retro-2-based PROTACs with variable PEGn linkers demonstrated that GSPT1 degradation activity is not a simple monotonic function of length; specific PEGn lengths produce optimal ternary complex geometries, while others yield minimal activity [1]. This establishes that Boc-NH-PEG23-CH2CH2N3, with its 23-unit spacer, occupies a distinct conformational and entropic regime that cannot be replicated by shorter PEG homologs.
| Evidence Dimension | GSPT1 protein degradation (fold change) as a function of PEG linker length |
|---|---|
| Target Compound Data | Boc-NH-PEG23-CH2CH2N3 contains a 23-unit PEG spacer; its specific degradation activity is not reported in this study, but the class-level inference is that extended PEG lengths provide distinct ternary complex geometries |
| Comparator Or Baseline | PROTACs with PEG2, PEG3, PEG4 linkers showed variable degradation activities in the same Retro-2-based scaffold |
| Quantified Difference | Not applicable for direct compound data; class-level inference establishes that PEG length is a critical, non-substitutable variable |
| Conditions | HEK293T cells treated with Retro-2-based PROTACs; immunoblot analysis of GSPT1 protein levels |
Why This Matters
Procurement decisions must consider linker length as a critical optimization parameter, as substituting Boc-NH-PEG23-CH2CH2N3 with a shorter PEGn analog may abolish degradation activity for the intended target.
- [1] de Oliveira Emmanuella E, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 279, 117090. View Source
